

An In-depth Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde

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Compound of Interest

Compound Name: 2,4-Dimethoxy-3-methylbenzaldehyde

Cat. No.: B1295677

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-Dimethoxy-3-methylbenzaldehyde**, a key aromatic aldehyde. It covers its chemical structure, nomenclature, physicochemical properties, spectroscopic characterization, synthesis protocols, and its significant role as a precursor in the synthesis of complex natural products relevant to drug development.

Core Compound Identification

2,4-Dimethoxy-3-methylbenzaldehyde is a substituted aromatic aldehyde featuring two methoxy groups and one methyl group on the benzene ring, in addition to the principal aldehyde functional group.

Chemical Structure and Nomenclature

The structural and identifying information for the compound is summarized below.

Identifier	Value
IUPAC Name	2,4-Dimethoxy-3-methylbenzaldehyde
Synonym	2,4-Dimethoxy-m-tolualdehyde
CAS Number	7149-92-0[1][2]
Molecular Formula	C ₁₀ H ₁₂ O ₃ [1][2]
Molecular Weight	180.20 g/mol [3]
InChI Key	UOKAZUWUHOBBMD-UHFFFAOYSA-N
Canonical SMILES	COc1ccc(C=O)c(OC)c1C

Structure of **2,4-Dimethoxy-3-methylbenzaldehyde**

Physicochemical and Spectroscopic Data

The compound presents as a white to light orange solid at room temperature and is soluble in solvents like methanol.[1]

Physicochemical Properties

Property	Value	Source
Physical State	Solid, powder to crystal	[1]
Color	White to Light yellow to Light orange	[1]
Melting Point	52-54 °C	[1]
Boiling Point	109 °C at 4 mmHg	[1]
Flash Point	>110 °C (>230 °F)	[1]

Spectroscopic Data

Definitive structural confirmation of **2,4-Dimethoxy-3-methylbenzaldehyde** is achieved through standard spectroscopic techniques. While raw spectral data is best viewed in

dedicated databases, the expected characteristics are described below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to:

- A downfield singlet for the aldehyde proton (-CHO).
 - Two singlets for the protons of the two methoxy (-OCH₃) groups.
 - A singlet for the protons of the aromatic methyl (-CH₃) group.
 - Two doublets in the aromatic region, corresponding to the two coupled aromatic protons.
- Actual spectra can be accessed via databases such as SpectraBase.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 10 carbon atoms, including:

- A signal for the carbonyl carbon of the aldehyde.
- Signals for the six aromatic carbons, with those bonded to oxygen appearing at lower field.
- Signals for the two methoxy carbons.
- A signal for the methyl carbon. Actual spectra can be accessed via databases such as SpectraBase.[5]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands:

- A strong C=O stretching vibration characteristic of the aldehyde group (typically ~1700-1680 cm⁻¹).
- C-H stretching vibrations for the aromatic ring and alkyl groups.
- C-O stretching vibrations for the methoxy ether linkages.

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 180). Key

fragmentation patterns would include the loss of a hydrogen radical ($[M-1]^+$), a methyl radical ($[M-15]^+$), and a formyl radical ($[M-29]^+$).

Synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde

While commercially available, **2,4-Dimethoxy-3-methylbenzaldehyde** can be synthesized via formylation of an appropriately substituted aromatic precursor. The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich aromatic rings, such as 1,3-dimethoxy-2-methylbenzene.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of 1,3-dimethoxy-2-methylbenzene to yield **2,4-Dimethoxy-3-methylbenzaldehyde**.

Materials:

- 1,3-dimethoxy-2-methylbenzene (1 equivalent)
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3) (1.2 equivalents)
- Anhydrous Dichloromethane (DCM)
- Crushed ice
- Saturated aqueous sodium acetate solution
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl_3 (1.2

equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

- **Formylation Reaction:** Dissolve 1,3-dimethoxy-2-methylbenzene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for 2-4 hours, or until the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up and Hydrolysis:** Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.
- **Neutralization and Extraction:** Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).
- **Purification:** Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Final Purification:** The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure **2,4-Dimethoxy-3-methylbenzaldehyde**.

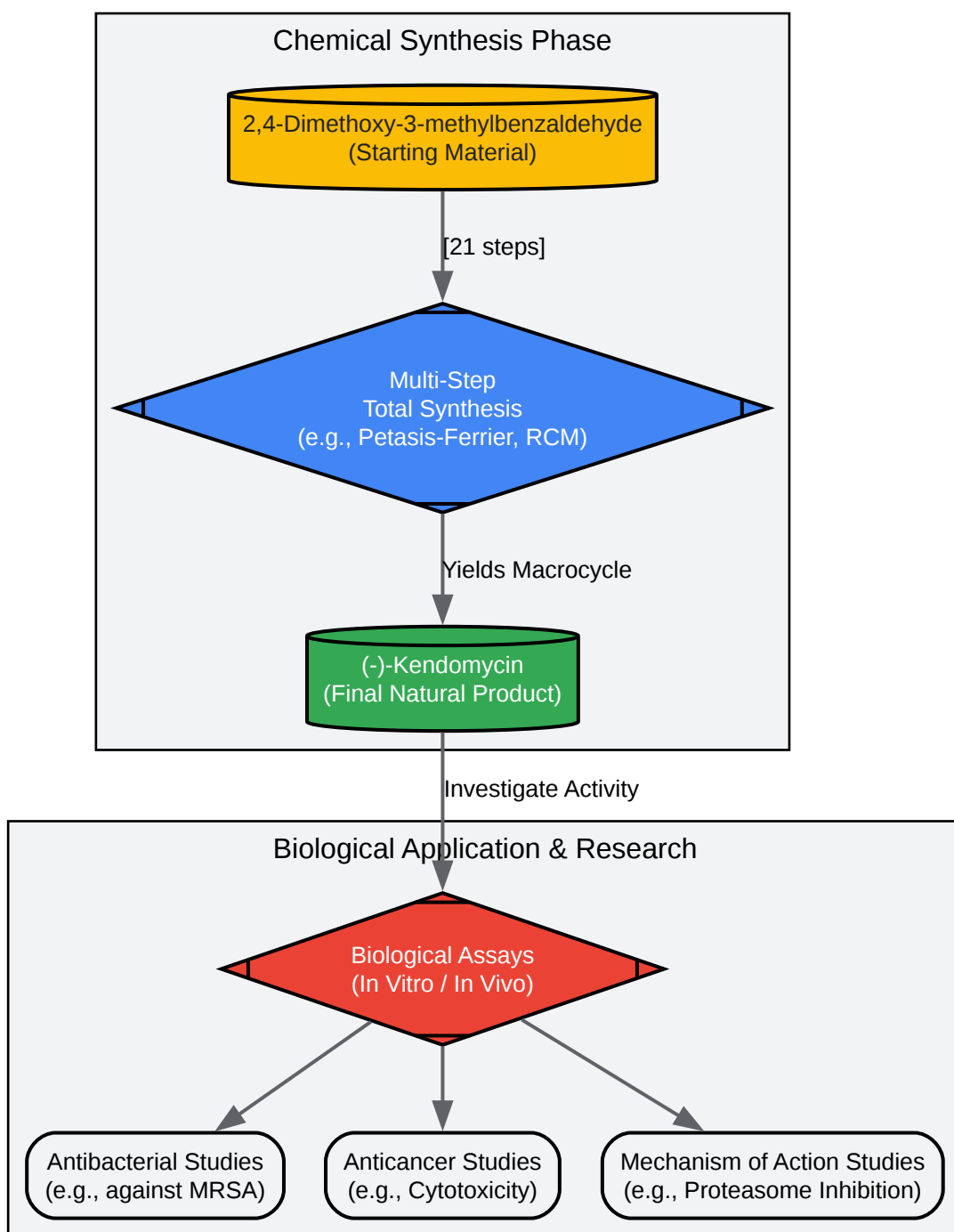
Application in Drug Development and Natural Product Synthesis

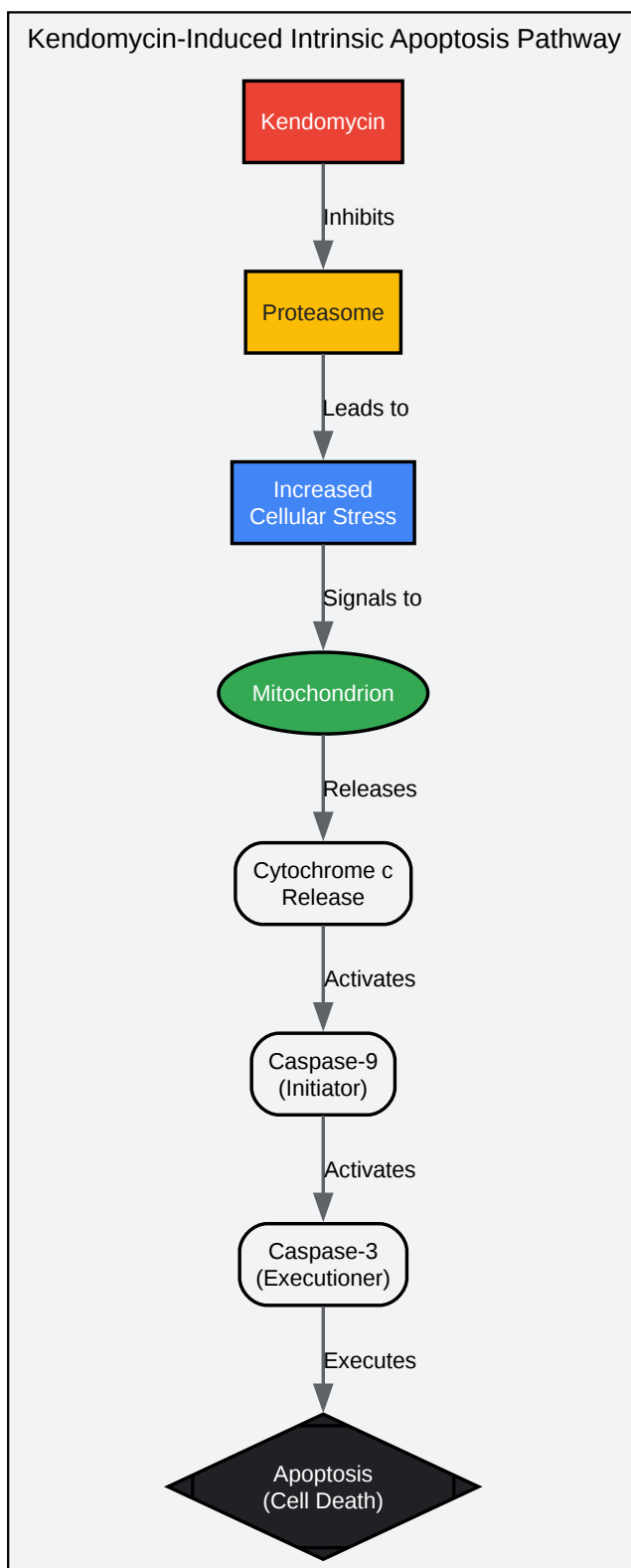
2,4-Dimethoxy-3-methylbenzaldehyde is a crucial starting material in the multi-step total synthesis of complex, biologically active natural products. Its primary documented use is in the synthesis of (-)-Kendomycin.

Role in the Total Synthesis of (-)-Kendomycin

(-)-Kendomycin is a macrocyclic polyketide with a unique ansa-bridged structure that exhibits a remarkable range of biological activities. Several total synthesis campaigns have utilized **2,4-Dimethoxy-3-methylbenzaldehyde** as the foundational block for constructing the aromatic core of the Kendomycin molecule. The synthesis involves a lengthy sequence of reactions where the aldehyde serves as the electrophilic partner in initial C-C bond-forming steps.

The following diagram illustrates the logical workflow from the starting material to the application of the final natural product.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295677#2-4-dimethoxy-3-methylbenzaldehyde-structure-and-nomenclature]

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